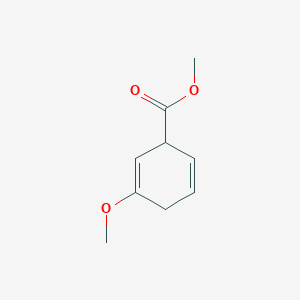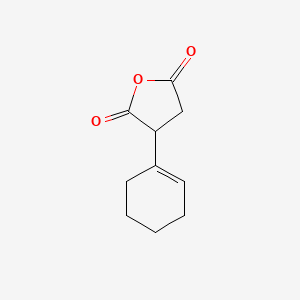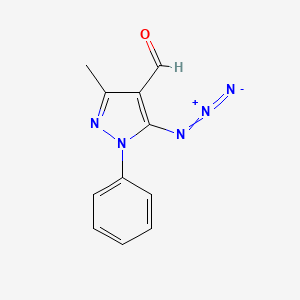
8-Methyloxocan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyloxocan-2-one is an organic compound belonging to the class of oxocanes It is a cyclic ether with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyloxocan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 8-methyl-1,8-octanediol using acidic or basic catalysts. The reaction conditions often include elevated temperatures and the presence of a dehydrating agent to facilitate the formation of the oxocane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.
Chemical Reactions Analysis
Types of Reactions
8-Methyloxocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted oxocanes depending on the nucleophile used.
Scientific Research Applications
8-Methyloxocan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 8-Methyloxocan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclic structure of the compound also allows it to interact with lipid membranes, potentially altering their properties.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A similar cyclic ether with a different ring size.
2-Methyltetrahydrofuran: Another cyclic ether with a different functional group.
Uniqueness
8-Methyloxocan-2-one is unique due to its specific ring size and the presence of a ketone functional group. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
119366-72-2 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
8-methyloxocan-2-one |
InChI |
InChI=1S/C8H14O2/c1-7-5-3-2-4-6-8(9)10-7/h7H,2-6H2,1H3 |
InChI Key |
NOGNGNMOBZCSSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


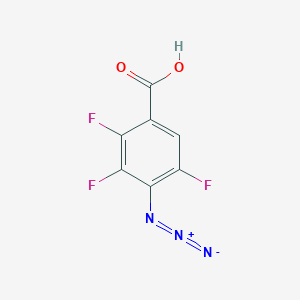
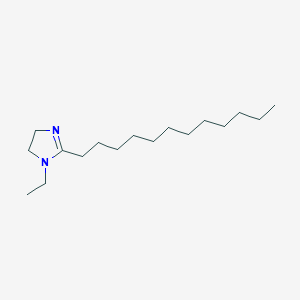
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
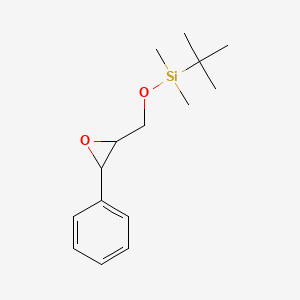
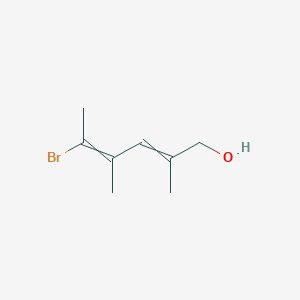
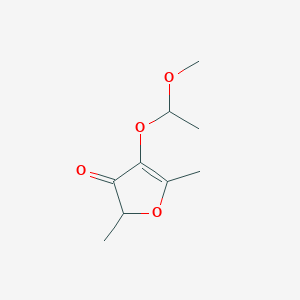
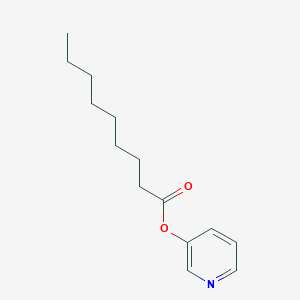
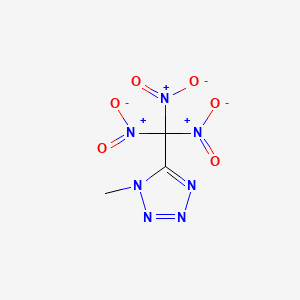

![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
